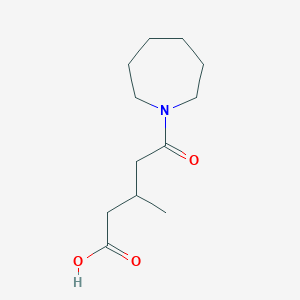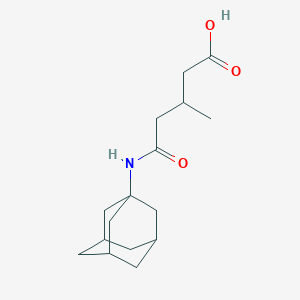
N-(1,3-thiazol-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-thiazol-2-yl)furan-2-carboxamide, also known as TFEC, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a heterocyclic compound that contains both a furan and a thiazole ring, and its unique structure has sparked interest in its potential applications.
Mecanismo De Acción
The mechanism of action of N-(1,3-thiazol-2-yl)furan-2-carboxamide is not fully understood, but it is believed to interact with enzymes and proteins in biological systems. It has been shown to inhibit the activity of certain enzymes, and its unique structure may allow it to bind to specific targets in cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, and may have potential as a neuroprotective agent. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1,3-thiazol-2-yl)furan-2-carboxamide is its unique structure, which makes it an attractive option for researchers studying the design of new compounds. Additionally, its synthesis method has been optimized to produce high yields of pure this compound, making it a convenient option for lab experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Direcciones Futuras
There are many potential future directions for research on N-(1,3-thiazol-2-yl)furan-2-carboxamide. One area of interest is in the development of new drugs based on its structure, as it has shown potential as a scaffold for the design of novel compounds. Additionally, further research is needed to fully understand its mechanism of action and potential physiological effects. This compound may also have potential as a fluorescent probe in biological imaging, and further research is needed to explore this possibility. Overall, this compound is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
N-(1,3-thiazol-2-yl)furan-2-carboxamide can be synthesized through a multi-step process that involves the reaction of furan-2-carboxylic acid with thiosemicarbazide, followed by cyclization and oxidation. This synthesis method has been optimized to produce high yields of pure this compound, making it an attractive option for researchers.
Aplicaciones Científicas De Investigación
N-(1,3-thiazol-2-yl)furan-2-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs, as this compound has been shown to have potential as a scaffold for the design of novel compounds with therapeutic properties. Additionally, this compound has been studied for its potential use as a fluorescent probe in biological imaging, as well as a potential catalyst in organic reactions.
Propiedades
Fórmula molecular |
C8H6N2O2S |
|---|---|
Peso molecular |
194.21 g/mol |
Nombre IUPAC |
N-(1,3-thiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C8H6N2O2S/c11-7(6-2-1-4-12-6)10-8-9-3-5-13-8/h1-5H,(H,9,10,11) |
Clave InChI |
FWBKTKWUXLKDLK-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)NC2=NC=CS2 |
SMILES canónico |
C1=COC(=C1)C(=O)NC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Tert-butyl-2-(furan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B274608.png)
![3-Chloro-2-[(2-ethylpiperidin-1-yl)carbonyl]-5-thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274617.png)
![4-[5-(benzylthio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B274620.png)

![5-[(3-Methoxybenzyl)amino]-5-oxopentanoic acid](/img/structure/B274625.png)
![5-Oxo-5-{[2-(1-pyrrolidinyl)ethyl]amino}pentanoic acid](/img/structure/B274626.png)
![5-[(3-Bromobenzyl)amino]-5-oxopentanoic acid](/img/structure/B274627.png)
![[2-(Cyclohexylamino)-2-oxoethoxy]acetic acid](/img/structure/B274631.png)

![3-Methyl-5-oxo-5-[(1-phenylethyl)amino]pentanoic acid](/img/structure/B274636.png)

![[2-(1-Azepanyl)-2-oxoethoxy]acetic acid](/img/structure/B274638.png)

![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B274640.png)